![molecular formula C15H20N4O B8484046 1-[(4-azido-3,4-dihydro-2H-chromen-8-yl)methyl]piperidine](/img/structure/B8484046.png)
1-[(4-azido-3,4-dihydro-2H-chromen-8-yl)methyl]piperidine
Vue d'ensemble
Description
1-[(4-azido-3,4-dihydro-2H-chromen-8-yl)methyl]piperidine is a synthetic organic compound that features both azido and piperidine functional groups. Compounds containing azido groups are often used in click chemistry and other applications due to their reactivity. Piperidine is a common structural motif in many pharmaceuticals and bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-azido-3,4-dihydro-2H-chromen-8-yl)methyl]piperidine typically involves the following steps:
Formation of the chroman ring: This can be achieved through cyclization reactions involving phenolic compounds.
Introduction of the azido group: The azido group can be introduced via nucleophilic substitution reactions using sodium azide.
Attachment of the piperidine ring: This step may involve reductive amination or other coupling reactions to attach the piperidine moiety to the chroman ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(4-azido-3,4-dihydro-2H-chromen-8-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in substitution reactions, particularly in click chemistry to form triazoles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Copper(I) catalysts are commonly used in click chemistry reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Triazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: May be used as a probe or tag in biochemical assays.
Industry: Could be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(4-azido-3,4-dihydro-2H-chromen-8-yl)methyl]piperidine would depend on its specific application. In click chemistry, the azido group reacts with alkynes to form stable triazole rings. In biological systems, the compound could interact with specific molecular targets, potentially affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Azido-benzyl)-piperidine: Similar structure but with a benzyl group instead of a chroman ring.
1-(4-Azido-phenyl)-piperidine: Similar structure but with a phenyl group instead of a chroman ring.
Uniqueness
1-[(4-azido-3,4-dihydro-2H-chromen-8-yl)methyl]piperidine is unique due to the presence of both the chroman ring and the azido group, which may confer specific reactivity and biological activity not seen in simpler analogs.
Propriétés
Formule moléculaire |
C15H20N4O |
|---|---|
Poids moléculaire |
272.35 g/mol |
Nom IUPAC |
1-[(4-azido-3,4-dihydro-2H-chromen-8-yl)methyl]piperidine |
InChI |
InChI=1S/C15H20N4O/c16-18-17-14-7-10-20-15-12(5-4-6-13(14)15)11-19-8-2-1-3-9-19/h4-6,14H,1-3,7-11H2 |
Clé InChI |
UGAQDGJBPQQWCA-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CC2=C3C(=CC=C2)C(CCO3)N=[N+]=[N-] |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
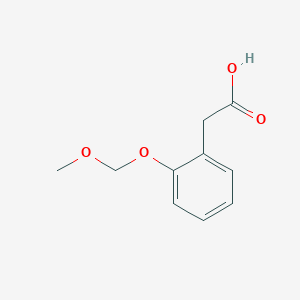
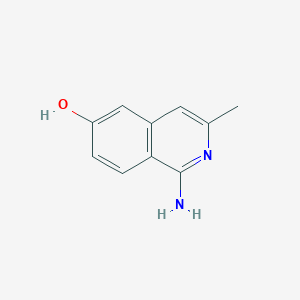
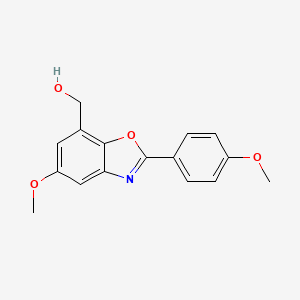
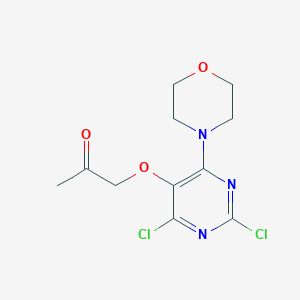
![6-Chloro-3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8483995.png)
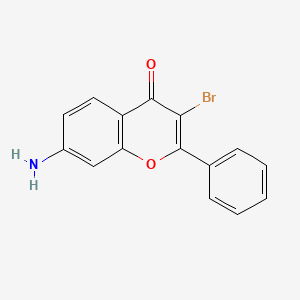

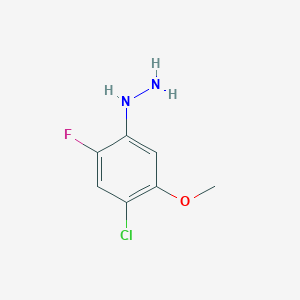
![6-Morpholin-4-yl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8484009.png)
![Methyl 3-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8484012.png)



![Benzoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro-](/img/structure/B8484052.png)
